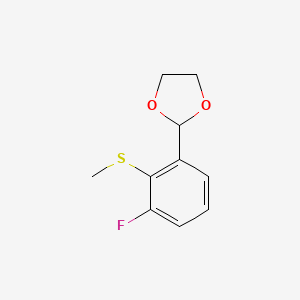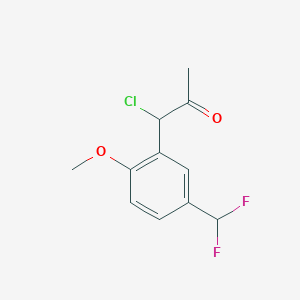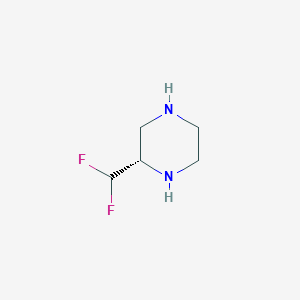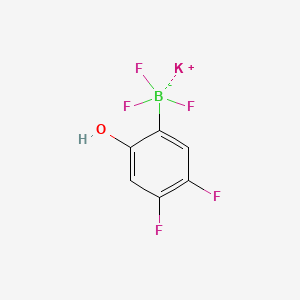![molecular formula C14H15BO2 B14042165 (2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two methyl substituents. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The choice of catalyst, base, and solvent can vary depending on the specific requirements of the production process. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.
Esterification: Alcohols and acid catalysts (e.g., HCl) are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Esterification: The major product is a boronate ester.
科学研究应用
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology: Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which have applications in treating diseases such as cancer.
Industry: In the materials science field, boronic acids are used in the synthesis of polymers and other advanced materials with unique properties.
作用机制
The mechanism of action of (2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetallation with an aryl halide, and subsequent reductive elimination to form the biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and methyl substituents, making it less sterically hindered.
4-Methylphenylboronic Acid: Contains a single methyl group on the phenyl ring, offering different reactivity and steric properties.
2,6-Dimethylphenylboronic Acid: Features two methyl groups on a single phenyl ring, differing in electronic and steric effects.
Uniqueness
(2’,3’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure with two methyl substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the biphenyl moiety can also enhance its ability to participate in π-π stacking interactions, making it valuable in the synthesis of complex organic molecules.
属性
分子式 |
C14H15BO2 |
|---|---|
分子量 |
226.08 g/mol |
IUPAC 名称 |
[4-(2,3-dimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-4-3-5-14(11(10)2)12-6-8-13(9-7-12)15(16)17/h3-9,16-17H,1-2H3 |
InChI 键 |
FYCJDRGMHABLJP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)

![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)




